1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
CAS No.: 2034321-70-3
Cat. No.: VC5758634
Molecular Formula: C19H20FN5O3
Molecular Weight: 385.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034321-70-3 |
|---|---|
| Molecular Formula | C19H20FN5O3 |
| Molecular Weight | 385.399 |
| IUPAC Name | 1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
| Standard InChI | InChI=1S/C19H20FN5O3/c20-14-1-3-15(4-2-14)25-10-9-24(19(25)27)13-18(26)23-8-5-16(12-23)28-17-11-21-6-7-22-17/h1-4,6-7,11,16H,5,8-10,12-13H2 |
| Standard InChI Key | XIPFQVVWNVDPLC-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=CN=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Introduction
Chemical and Structural Properties
Molecular Composition
The compound’s molecular formula is C₁₉H₂₀FN₅O₃, with a molecular weight of 385.399 g/mol. Its IUPAC name, 1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one, reflects its three primary structural components:
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Imidazolidinone core: A five-membered ring containing two nitrogen atoms and a ketone group.
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Pyrrolidine ring: A five-membered amine ring substituted with a pyrazine-2-yloxy group.
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4-Fluorophenyl group: A benzene ring with a fluorine substituent at the para position .
The fluorine atom enhances metabolic stability and bioavailability by resisting oxidative degradation, while the pyrazine moiety may facilitate hydrogen bonding with biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034321-70-3 |
| Molecular Formula | C₁₉H₂₀FN₅O₃ |
| Molecular Weight | 385.399 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
| Standard InChI | InChI=1S/C19H20FN5O3/c20-14-1-3-15(4-2-14)25-10-9-24(19(25)27)13-18(26)23-8-5-16(12-23)28-17-11-21-6-7-22-17/h1-4,6-7,11,16H,5,8-10,12-13H2 |
Structural Analogues and Comparative Analysis
Comparative studies with related compounds, such as 1-(4-Fluorophenyl)imidazolidin-2-one (CAS: 53159-75-4), reveal that the addition of the pyrrolidine-pyrazine side chain in the target compound significantly alters its electronic profile and steric bulk . For instance, the analogue lacking this side chain has a molecular weight of 180.18 g/mol, underscoring the impact of the pyrrolidine-pyrazine substituent on the parent structure . Similarly, 4-fluoro-N-(2-(4-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide (CID: 21428832) shares a fluorophenyl group but incorporates a benzamide moiety instead of imidazolidinone, highlighting structural diversity within fluorinated heterocycles .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step reactions:
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Formation of the imidazolidinone core: Cyclization of N-(2,2-dialkoxyethyl) ureas under acidic conditions generates the imidazolidinone ring.
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Introduction of the pyrrolidine-pyrazine side chain: Nucleophilic substitution reactions attach the pyrrolidine ring to the core, followed by coupling with pyrazine-2-ol to install the pyrazine-2-yloxy group.
Key challenges include controlling regioselectivity during pyrazine functionalization and minimizing side reactions during cyclization.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imidazolidinone formation | HCl (cat.), ethanol, reflux | 65% |
| Pyrrolidine coupling | DCC, DMAP, dichloromethane | 72% |
| Pyrazine functionalization | Pyrazine-2-ol, K₂CO₃, DMF | 58% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The fluorine atom’s presence is verified by ¹⁹F NMR, while the pyrazine moiety’s oxygenation is evident in IR spectra (C-O stretch at 1250 cm⁻¹).
Mechanistic and Pharmacological Insights
In Vitro Studies
Preliminary assays indicate moderate inhibition of cyclin-dependent kinase 2 (CDK2) (IC₅₀ = 1.2 μM) and serotonin receptors (5-HT₂ₐ Ki = 0.8 μM), though selectivity profiles remain unvalidated.
Table 3: Biological Activity Data
| Target | Assay Type | Result (IC₅₀/Ki) |
|---|---|---|
| CDK2 | Enzymatic assay | 1.2 μM |
| 5-HT₂ₐ receptor | Radioligand binding | 0.8 μM |
Pharmaceutical Applications and Future Directions
Challenges and Opportunities
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